molecular formula C14H12ClN3O5S B11680936 Ethyl 2-(5-chloro-2-nitrobenzamido)-4-methylthiazole-5-carboxylate

Ethyl 2-(5-chloro-2-nitrobenzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B11680936
M. Wt: 369.8 g/mol
InChI Key: XGBSZSUQUAZSMW-UHFFFAOYSA-N
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Description

ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: . It is known for its complex structure, which includes a thiazole ring, a nitrobenzamide group, and an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chlorobenzoic acid to form 5-chloro-2-nitrobenzoic acid, which is then converted to its corresponding amide. This amide is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid under appropriate conditions to form the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom can yield various substituted products .

Scientific Research Applications

ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring and the benzamide group also play crucial roles in its activity by binding to specific enzymes or receptors.

Comparison with Similar Compounds

  • ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-5-PROPYLTHIOPHENE-3-CARBOXYLATE

Comparison: Compared to these similar compounds, ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H12ClN3O5S

Molecular Weight

369.8 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H12ClN3O5S/c1-3-23-13(20)11-7(2)16-14(24-11)17-12(19)9-6-8(15)4-5-10(9)18(21)22/h4-6H,3H2,1-2H3,(H,16,17,19)

InChI Key

XGBSZSUQUAZSMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C

Origin of Product

United States

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